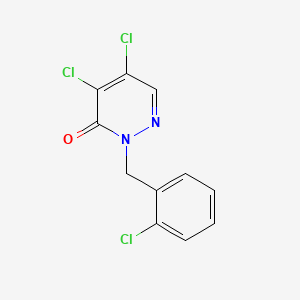

EcDsbB-IN-10

Description

Properties

IUPAC Name |

4,5-dichloro-2-[(2-chlorophenyl)methyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3N2O/c12-8-4-2-1-3-7(8)6-16-11(17)10(14)9(13)5-15-16/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSOJUHXYHYEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112749-52-7 | |

| Record name | 4,5-dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

EcDsbB-IN-10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for EcDsbB-IN-10, a pyridazinone-based inhibitor of the Escherichia coli disulfide bond-forming enzyme DsbB (EcDsbB). This document details the enzymatic pathway targeted, the molecular interactions of the inhibitor, and the experimental methodologies used to elucidate its function.

Introduction to the DsbA-DsbB Pathway

In Gram-negative bacteria, the formation of disulfide bonds in periplasmic proteins is crucial for their stability and function. This process is primarily catalyzed by the DsbA-DsbB pathway. DsbA is a periplasmic oxidoreductase that directly introduces disulfide bonds into folding proteins, becoming reduced in the process. The inner membrane protein DsbB is responsible for re-oxidizing DsbA, thereby maintaining the pool of active DsbA. DsbB, in turn, transfers electrons to the quinone pool in the bacterial inner membrane.[1] As many virulence factors, such as toxins and adhesins, are dependent on disulfide bond formation, the DsbA-DsbB pathway is an attractive target for the development of novel anti-virulence agents.[2]

This compound: A Pyridazinone-Based Inhibitor

This compound belongs to a class of pyridazinone-related molecules identified through high-throughput screening as inhibitors of EcDsbB.[3] While specific quantitative data for this compound is not extensively published, it was identified as a weaker inhibitor in initial screens compared to other analogues like compounds 9 and 12. For instance, compound 10 was found to be approximately 6-fold less inhibitory than compound 9.[1]

Quantitative Inhibitor Data

The following table summarizes the available quantitative data for key pyridazinone-based EcDsbB inhibitors. The data for this compound is estimated based on its reported relative potency.

| Compound | In Vitro IC50 (µM) | In Vitro Ki (nM) | In Vivo DsbA Oxidation IC50 (µM) | Relative Inhibition (Compared to Compound 9) |

| This compound (Compound 10) | ~10.2 (estimated) | Not Determined | Not Determined | 0.17x |

| Compound 9 | 1.7 | 46 ± 20 | 8.5 ± 0.6 | 1x |

| Compound 12 | 0.01885 | 0.8 ± 0.1 | 0.9 ± 0.5 | 23x |

Data for compounds 9 and 12 are from reference[1]. The IC50 for this compound is estimated based on the 6-fold lower potency compared to compound 9, as reported in the same study.

Mechanism of Action of this compound

The proposed mechanism of action for this compound, consistent with other pyridazinone inhibitors, involves covalent modification of a key cysteine residue within the quinone-binding site of EcDsbB.

Covalent Modification of Cys-44

EcDsbB possesses two pairs of catalytic cysteine residues in its periplasmic domains: Cys41-Cys44 and Cys104-Cys130.[4] Potent pyridazinone inhibitors, such as compound 12, have been shown to form a covalent bond with Cys-44.[1] This cysteine is directly involved in the electron transfer to quinones. By covalently modifying Cys-44, this compound is believed to irreversibly inactivate the enzyme, preventing the re-oxidation of DsbA and halting the disulfide bond formation cascade.

Competition with Ubiquinone

The binding site for pyridazinone inhibitors is located in the region of DsbB that interacts with the quinone pool.[2] It is proposed that these inhibitors act as competitive inhibitors of ubiquinone, binding to the same site and leading to the subsequent covalent modification of Cys-44.[1]

Signaling Pathway Diagram

The following diagram illustrates the DsbA-DsbB pathway and the inhibitory action of this compound.

Caption: The DsbA-DsbB disulfide bond formation pathway and its inhibition by this compound.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the activity of this compound and related compounds.

In Vivo β-Galactosidase Reporter Assay

This cell-based assay is used for high-throughput screening and to assess the in vivo inhibition of the DsbA-DsbB pathway.[3]

Principle: A variant of β-galactosidase with multiple cysteine residues (β-Galdbs) is expressed in the periplasm of E. coli. When the DsbA-DsbB pathway is active, disulfide bonds form in β-Galdbs, leading to its misfolding and inactivation. Inhibition of DsbB prevents the formation of these disulfide bonds, resulting in active β-galactosidase, which can be detected by the hydrolysis of a chromogenic substrate like X-Gal (producing a blue color) or ONPG.[1]

Protocol Outline:

-

E. coli strains expressing β-Galdbs are grown in a suitable medium (e.g., M63 minimal medium with glucose).

-

The chromogenic substrate X-Gal is added to the agar plates, or ONPG is used in liquid assays.

-

The test compound (this compound) is added at various concentrations.

-

Plates are incubated for 2-3 days at 30°C.

-

Inhibition of DsbB is quantified by the intensity of the blue color on plates or by measuring the absorbance of the product of ONPG hydrolysis in a liquid culture.

Experimental Workflow Diagram:

Caption: Workflow for the in vivo β-galactosidase reporter assay for DsbB inhibition.

In Vitro Ubiquinone Reduction Assay

This assay directly measures the enzymatic activity of purified EcDsbB.[1]

Principle: Purified EcDsbB catalyzes the transfer of electrons from reduced DsbA to a ubiquinone analog (e.g., ubiquinone-5). The reduction of ubiquinone can be monitored spectrophotometrically. The presence of an inhibitor will decrease the rate of ubiquinone reduction.

Protocol Outline:

-

Purified EcDsbB is reconstituted into proteoliposomes.

-

Reduced DsbA is added as the electron donor.

-

The reaction is initiated by the addition of ubiquinone-5.

-

The rate of ubiquinone reduction is monitored by the decrease in absorbance at a specific wavelength.

-

The assay is repeated with varying concentrations of this compound to determine the IC50.

Logical Relationship Diagram:

Caption: Logical relationships in the in vitro ubiquinone reduction assay.

In Vivo DsbA Oxidation (Alkylation) Assay

This assay determines the redox state of DsbA within the cell in the presence of an inhibitor.[5]

Principle: E. coli cells are treated with the inhibitor. The cells are then lysed, and the proteins are precipitated. Free sulfhydryl groups (present in reduced DsbA) are alkylated with a reagent such as 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS), which adds mass to the protein. The oxidized and reduced forms of DsbA can then be separated by SDS-PAGE and visualized by immunoblotting, as the AMS-modified (reduced) DsbA will migrate slower.

Protocol Outline:

-

E. coli cultures are grown in the presence of varying concentrations of this compound.

-

Proteins are precipitated using trichloroacetic acid (TCA).

-

The protein pellet is resuspended, and free thiols are alkylated with AMS.

-

Samples are subjected to non-reducing SDS-PAGE.

-

DsbA is detected by immunoblotting with an anti-DsbA antibody.

-

An increase in the band corresponding to the slower-migrating, reduced form of DsbA indicates inhibition of DsbB.

Conclusion

This compound is a pyridazinone-based inhibitor of the E. coli disulfide bond-forming enzyme DsbB. It is proposed to act through covalent modification of the Cys-44 residue in the quinone-binding site of EcDsbB, thereby blocking the re-oxidation of DsbA and inhibiting the formation of disulfide bonds in periplasmic proteins. While it is a less potent member of its class, the study of this compound and its more potent analogs provides a valuable framework for the development of novel anti-virulence agents targeting bacterial disulfide bond formation. The experimental protocols detailed herein are fundamental to the characterization of such inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four cysteines of the membrane protein DsbB act in concert to oxidize its substrate DsbA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of EcDsbB in Escherichia coli Pathogenesis: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Escherichia coli remains a significant global health concern, with pathogenic strains employing a sophisticated arsenal of virulence factors to cause a spectrum of diseases. Central to the assembly and function of many of these virulence factors is the proper formation of disulfide bonds in the bacterial periplasm, a process critically dependent on the Dsb (Disulfide bond) system. This technical guide provides an in-depth examination of the role of EcDsbB, an integral inner membrane protein, in the pathogenesis of E. coli. Through its function as the re-oxidant of the periplasmic disulfide oxidase EcDsbA, EcDsbB is a master regulator of virulence, controlling the folding and activity of key pathogenic determinants such as flagella, fimbriae, and toxins. This document details the molecular mechanisms of the DsbA/DsbB pathway, presents quantitative data on the impact of EcDsbB disruption on virulence phenotypes, outlines key experimental protocols for studying this system, and explores the potential of EcDsbB as a novel anti-virulence drug target.

Introduction: The DsbA/DsbB Oxidative Folding Pathway

In Gram-negative bacteria like E. coli, the periplasm is an oxidizing environment where secreted and membrane-bound proteins fold into their native conformations. The formation of stabilizing disulfide bonds between cysteine residues is crucial for the structure and function of many of these proteins, particularly those involved in host-pathogen interactions.[1] This process is primarily catalyzed by the DsbA/DsbB oxidative folding machinery.

The pathway is initiated by the periplasmic enzyme EcDsbA , a potent but non-specific oxidase that donates its disulfide bond to folding proteins.[1] In doing so, EcDsbA itself becomes reduced and inactive. To participate in further rounds of oxidation, EcDsbA must be re-oxidized. This critical step is performed by EcDsbB , a 20-kDa protein embedded in the inner membrane with four transmembrane helices.[2] EcDsbB, in turn, transfers the electrons from EcDsbA to the quinone pool in the respiratory chain, thus regenerating the oxidizing potential of EcDsbA.[3] This electron transfer pathway makes the DsbA/DsbB system a central hub for virulence factor biogenesis.

The Role of EcDsbB in E. coli Pathogenesis

The integrity of the DsbA/DsbB pathway is paramount for the virulence of pathogenic E. coli strains, including uropathogenic E. coli (UPEC) and enteropathogenic E. coli (EPEC).[4] Disruption of the dsbB gene leads to a pleiotropic phenotype characterized by the misfolding of numerous periplasmic proteins, resulting in a significant attenuation of virulence.[5][6]

Impact on Motility and Flagellar Assembly

Flagellum-mediated motility is a key virulence attribute, enabling bacteria to disseminate within the host and reach colonization sites. The flagellar structure is a complex nanomachine composed of multiple protein subunits, some of which require disulfide bonds for proper assembly and function. The P-ring protein of the flagellar motor, FlgI, is a known substrate of the DsbA/DsbB system.[6] Consequently, dsbB mutants are typically non-motile due to defects in flagellar assembly.[5][7]

Contribution to Fimbrial Adhesin Function

Adherence to host tissues is a critical initial step in most bacterial infections. E. coli expresses a variety of fimbrial adhesins, such as type 1 and P fimbriae, which mediate attachment to specific host cell receptors. The biogenesis of these fimbriae involves periplasmic chaperone proteins that contain essential disulfide bonds for their stability and function.[7] Studies on UPEC strain CFT073 have shown that a dsbA-dsbB deletion mutant is unable to agglutinate yeast cells or human red blood cells, indicating a loss of functional type 1 and P fimbriae, respectively.[8]

Role in Toxin Secretion and Stability

Several toxins produced by pathogenic E. coli are dependent on disulfide bonds for their structural integrity and biological activity. For instance, the heat-labile enterotoxin of enterotoxigenic E. coli (ETEC) requires disulfide bond formation for its proper assembly and function.[4] Disruption of the Dsb system can, therefore, lead to reduced toxin secretion and activity.

Quantitative Impact of EcDsbB Disruption on Virulence

The following tables summarize the quantitative effects of dsbB mutation or inhibition on key virulence-associated phenotypes in E. coli.

Table 1: Effect of dsbB Mutation on Virulence Factor Function

| Virulence Factor | E. coli Strain | Phenotypic Assay | Result of dsbB Mutation | Citation(s) |

| Flagella | Generic E. coli | Soft Agar Motility Assay | Non-motile | [5][6][7] |

| Type 1 Fimbriae | UPEC CFT073 | Yeast Cell Agglutination | No agglutination | [8] |

| P Fimbriae | UPEC CFT073 | Human Red Blood Cell Agglutination | No agglutination | [8] |

| Periplasmic Proteins (e.g., OmpA, β-lactamase) | Generic E. coli | Pulse-chase labeling and SDS-PAGE | Proteins remain in a reduced state | [9] |

Table 2: In Vivo Attenuation of dsbAB Mutant

| E. coli Strain | Animal Model | Infection Route | Outcome | Citation(s) |

| UPEC CFT073 dsbABΔ | Mouse | Urinary Tract Infection | Severely attenuated colonization | [10] |

Table 3: Efficacy of EcDsbB Inhibitors

| Inhibitor Class | Specific Compound | Assay | IC50 Value | Citation(s) |

| Pyridazinone-related | Compound 12 | In vitro DsbB activity | Not specified, but effective in µM range | [3] |

| Dimedone derivatives | Not specified | In vitro DsbA:DsbB activity | ~1 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of EcDsbB.

Construction of a dsbB Deletion Mutant

The λ-Red recombinase system is a widely used method for generating precise gene knockouts in E. coli.

Protocol: Construction of a dsbB Deletion Mutant in E. coli CFT073 using λ-Red Recombinase

-

Primer Design: Design PCR primers to amplify a kanamycin resistance cassette flanked by sequences homologous to the regions upstream and downstream of the dsbB gene.

-

PCR Amplification: Amplify the kanamycin cassette using the designed primers and a suitable template plasmid.

-

Preparation of Electrocompetent Cells: Grow E. coli CFT073 carrying the pKD46 plasmid (expressing the λ-Red recombinase) to mid-log phase in SOB medium with ampicillin and L-arabinose (to induce recombinase expression). Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

-

Electroporation: Electroporate the purified PCR product into the electrocompetent cells.

-

Selection and Verification: Plate the transformed cells on LB agar containing kanamycin to select for successful recombinants. Verify the deletion of the dsbB gene by PCR using primers flanking the dsbB locus.

Motility Assay

The soft agar motility assay is a simple and effective method to assess bacterial swimming motility.

Protocol: Soft Agar Motility Assay

-

Plate Preparation: Prepare soft agar plates containing a low concentration of agar (e.g., 0.3%) in a suitable nutrient medium (e.g., LB).

-

Inoculation: Inoculate the center of the soft agar plates with a single colony of the E. coli strains to be tested (wild-type and dsbB mutant).

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Analysis: Measure the diameter of the zone of bacterial migration from the point of inoculation. Non-motile strains will only show growth at the inoculation site.

Hemagglutination Assay for Fimbrial Function

Hemagglutination assays are used to determine the presence of functional fimbriae that can bind to specific receptors on red blood cells.

Protocol: Hemagglutination Assay

-

Preparation of Bacterial Suspension: Grow E. coli strains overnight in static broth culture to promote fimbriae expression. Resuspend the bacteria in phosphate-buffered saline (PBS).

-

Preparation of Erythrocytes: Wash red blood cells (e.g., guinea pig for type 1 fimbriae, human type A for P fimbriae) with PBS.

-

Assay Performance: On a glass slide or in a microtiter plate, mix a drop of the bacterial suspension with a drop of the erythrocyte suspension.

-

Observation: Observe for visible clumping (agglutination) of the red blood cells within a few minutes. The absence of agglutination indicates a lack of functional fimbriae.

In Vitro DsbB Activity Assay (Ubiquinone Reduction)

This assay measures the ability of purified DsbB to transfer electrons to its natural substrate, ubiquinone.

Protocol: DsbB-Mediated Ubiquinone Reduction Assay

-

Reagents: Purified EcDsbB, DsbA, ubiquinone (or a soluble analog like Coenzyme Q1), and a reducing agent (e.g., DTT).

-

Reaction Setup: In a spectrophotometer cuvette, combine a buffered solution containing DsbB and ubiquinone.

-

Initiation of Reaction: Initiate the reaction by adding reduced DsbA.

-

Measurement: Monitor the reduction of ubiquinone by measuring the decrease in absorbance at a specific wavelength (e.g., 275 nm) over time. The rate of absorbance change is proportional to the activity of DsbB.

Drug Development Targeting EcDsbB

The essential role of EcDsbB in the pathogenesis of E. coli and its absence in humans make it an attractive target for the development of novel anti-virulence drugs.[12] Inhibiting EcDsbB would disrupt the folding of multiple virulence factors simultaneously, potentially rendering the bacteria avirulent without exerting selective pressure for resistance that is common with traditional bactericidal or bacteriostatic antibiotics.

Several strategies have been employed to identify inhibitors of EcDsbB, including high-throughput screening and fragment-based drug discovery.[12] A number of small molecule inhibitors have been identified, with some exhibiting IC50 values in the low micromolar range.[3][11] Further optimization of these lead compounds could pave the way for a new class of therapeutics to combat E. coli infections.

Conclusion and Future Directions

EcDsbB stands as a critical chokepoint in the pathogenic cascade of E. coli. Its central role in the biogenesis of a wide array of virulence factors underscores its importance as a potential therapeutic target. Further research should focus on elucidating the full spectrum of DsbB-dependent virulence factors through proteomic approaches and on developing more potent and specific inhibitors of its activity. The development of anti-virulence agents targeting EcDsbB holds the promise of novel treatment strategies that can disarm pathogenic E. coli and mitigate the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. The Gene Expression Profile of Uropathogenic Escherichia coli in Women with Uncomplicated Urinary Tract Infections Is Recapitulated in the Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutants in DsbB that appear to Redirect Oxidation Through the Disulfide Isomerization Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutants in disulfide bond formation that disrupt flagellar assembly in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutants in disulfide bond formation that disrupt flagellar assembly in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Characterization of Two Homologous Disulfide Bond Systems Involved in Virulence Factor Biogenesis in Uropathogenic Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of two homologous disulfide bond systems involved in virulence factor biogenesis in uropathogenic Escherichia coli CFT073 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small molecule inhibitors of disulfide bond formation by the bacterial DsbA-DsbB dual enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Bacterial Virulence: A Technical Guide to the Structure and Function of EcDsbB

For Immediate Release

An in-depth exploration of the E. coli disulfide bond-forming protein B (EcDsbB), this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of its structure, function, and the experimental methodologies used for its study. This document details the critical role of EcDsbB in bacterial survival and virulence, making it a key target for novel antimicrobial therapies.

Introduction

In the periplasm of Gram-negative bacteria, the formation of correct disulfide bonds is essential for the stability and function of a multitude of proteins, including many virulence factors. The Dsb (disulfide bond) system orchestrates this critical process, with the integral membrane protein DsbB (Disulfide bond formation protein B) from Escherichia coli (EcDsbB) serving as a central component. EcDsbB is responsible for reoxidizing the periplasmic dithiol oxidase DsbA, which directly donates its disulfide bond to folding proteins. This electron relay system is ultimately coupled to the respiratory chain. Due to its pivotal role in bacterial pathogenesis, EcDsbB has emerged as a promising target for the development of new antivirulence agents. This guide provides a detailed technical overview of the structure and function of EcDsbB, along with key experimental protocols for its investigation.

EcDsbB Protein Structure

EcDsbB is an integral membrane protein composed of four transmembrane helices (TM1-TM4) that form a compact bundle within the bacterial inner membrane.[1] The N- and C-termini of the protein are located in the cytoplasm. The transmembrane helices are connected by one cytoplasmic loop and two periplasmic loops (P1 and P2), which are the sites of its catalytic activity.[1]

The two periplasmic loops each contain a pair of essential cysteine residues. The first periplasmic loop (P1) contains Cys41 and Cys44, while the second, larger periplasmic loop (P2) contains Cys104 and Cys130.[1] These four cysteines are critical for the function of EcDsbB in transferring electrons from DsbA to a quinone molecule. Structural studies, including the crystal structure of the EcDsbA-EcDsbB complex (PDB ID: 2ZUP), have provided significant insights into the interaction between these two proteins.[1][2] The interaction is primarily mediated by the second periplasmic loop of EcDsbB, which binds to a hydrophobic groove on the surface of DsbA.[2]

Function and Mechanism of Action

The primary function of EcDsbB is to reoxidize DsbA, which becomes reduced after donating its disulfide bond to a substrate protein. This process involves a series of thiol-disulfide exchange reactions, ultimately transferring electrons from DsbA to a quinone molecule (ubiquinone in aerobic conditions) within the inner membrane. The reduced quinone then passes the electrons to the terminal oxidases of the respiratory chain.

The electron transfer pathway is proposed to occur as follows:

-

DsbA Oxidation: Reduced DsbA, with its two cysteine residues in the thiol state, interacts with the oxidized P2 loop of EcDsbB.

-

Formation of a Mixed Disulfide Intermediate: A disulfide bond is formed between Cys30 of DsbA and Cys104 of EcDsbB.

-

Intramolecular Disulfide Exchange: The resulting free Cys130 in the P2 loop of EcDsbB attacks the Cys41-Cys44 disulfide bond in the P1 loop.

-

Quinone Reduction: The now-reduced Cys41-Cys44 pair in the P1 loop transfers electrons to a bound ubiquinone molecule, reducing it to ubiquinol.

-

Release of Oxidized DsbA: The oxidized DsbA is released, ready to participate in another round of substrate oxidation.

Quantitative Data

The redox potentials of the cysteine pairs in EcDsbB are crucial for its function. The following table summarizes key quantitative data for EcDsbB.

| Parameter | Value | Reference |

| Redox Potential | ||

| Cys41-Cys44 Pair | -186 mV | [3] |

| Cys104-Cys130 Pair | -122 mV | [3] |

| Inhibitor IC50 | ||

| Compound 9 | 8.5 ± 0.6 μM (in vivo) | [4] |

| Compound 9 | 1.7 μM (in vitro) | [4] |

Experimental Protocols

Expression and Purification of Recombinant EcDsbB

The following is a general protocol for the expression and purification of His-tagged EcDsbB from E. coli. Optimization of specific conditions such as detergent type and concentration may be required.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an EcDsbB expression vector (with a His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol).

-

Detergent for solubilization (e.g., n-Dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG)).

-

IMAC resin (e.g., Ni-NTA agarose).

-

Wash Buffer (Lysis buffer with 20 mM imidazole).

-

Elution Buffer (Lysis buffer with 250-500 mM imidazole).

-

Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM).

Procedure:

-

Expression:

-

Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

-

-

Cell Harvest and Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells using a French press or sonication.

-

-

Membrane Isolation and Solubilization:

-

Remove unbroken cells and debris by low-speed centrifugation.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant.

-

Resuspend the membrane pellet in Lysis Buffer and add the chosen detergent to a final concentration of 1-2% (w/v).

-

Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.

-

Clarify the solubilized membrane fraction by ultracentrifugation.

-

-

Affinity Chromatography:

-

Equilibrate the IMAC resin with Lysis Buffer.

-

Incubate the clarified supernatant with the equilibrated resin at 4°C for 1-2 hours with gentle agitation.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged EcDsbB from the resin using Elution Buffer.

-

-

Buffer Exchange:

-

Perform dialysis or use a desalting column to exchange the eluted protein into a suitable storage buffer containing a low concentration of detergent to maintain protein stability.

-

In Vitro Functional Assay: DsbA Oxidation Coupled to Quinone Reduction

This assay monitors the ability of purified and reconstituted EcDsbB to oxidize reduced DsbA, with the concomitant reduction of a quinone analog, which can be followed spectrophotometrically.

Materials:

-

Purified and reconstituted EcDsbB in proteoliposomes.

-

Purified reduced DsbA.

-

Ubiquinone-1 (Q1) or other suitable quinone analog.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

Spectrophotometer capable of measuring absorbance changes over time.

Procedure:

-

Preparation of Proteoliposomes:

-

Reconstitute purified EcDsbB into liposomes (e.g., made of E. coli polar lipids) using methods such as detergent dialysis or bio-beads.

-

-

Assay Setup:

-

In a cuvette, prepare a reaction mixture containing Assay Buffer and the quinone analog at a suitable concentration.

-

Add the EcDsbB-containing proteoliposomes to the cuvette.

-

Initiate the reaction by adding reduced DsbA.

-

-

Measurement:

-

Immediately monitor the reduction of the quinone analog by measuring the decrease in absorbance at the appropriate wavelength (e.g., ~275 nm for ubiquinone). The rate of absorbance change is proportional to the activity of EcDsbB.

-

Conclusion

EcDsbB is a vital component of the disulfide bond formation machinery in E. coli and other Gram-negative bacteria. Its intricate structure and unique mechanism of action, involving a complex series of electron transfers, make it a fascinating subject of study. Furthermore, its essential role in the maturation of virulence factors positions it as a high-value target for the development of novel antibacterial agents that can circumvent traditional resistance mechanisms. The detailed understanding of its structure and function, aided by the experimental approaches outlined in this guide, will be instrumental in advancing these therapeutic strategies.

References

- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Buried Water Network Modulates the Activity of the Escherichia coli Disulphide Catalyst DsbA [mdpi.com]

Discovery and Synthesis of a Novel Pyridazinone-Based Inhibitor of E. coli DsbB

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note: The specific compound "EcDsbB-IN-10" does not appear in publicly available scientific literature. This guide focuses on a well-characterized pyridazinone-based inhibitor of Escherichia coli DsbB (EcDsbB), herein referred to as Compound 12 , which represents a promising class of anti-virulence agents. The data and protocols presented are based on published research on this class of inhibitors.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A promising alternative to traditional antibiotics is the development of anti-virulence agents that disarm pathogenic bacteria by inhibiting the function of virulence factors. The disulfide bond (Dsb) formation system in Gram-negative bacteria is a critical pathway for the correct folding and function of many virulence proteins, making it an attractive target for novel therapeutics. In E. coli, the inner membrane protein DsbB is essential for oxidizing the periplasmic protein DsbA, which in turn introduces disulfide bonds into substrate proteins. Inhibition of EcDsbB disrupts this entire pathway, leading to the attenuation of bacterial virulence.

This technical guide details the discovery and synthesis of a potent pyridazinone-based inhibitor of EcDsbB, Compound 12 . We provide a summary of its quantitative data, detailed experimental protocols for its screening and characterization, and visualizations of the relevant biological pathway and experimental workflows.

Quantitative Data Summary

The inhibitory activity of Compound 12 and its analogs against EcDsbB has been evaluated using both in vivo and in vitro assays. The key quantitative data are summarized in the table below for comparative analysis.

| Compound | In Vivo IC50 (µM) (DsbA Oxidation Assay) | In Vitro IC50 (nM) (Ubiquinone Reduction Assay) | In Vitro Kᵢ (nM) |

| Compound 12 | 0.9 ± 0.5 | 18.85 | 0.8 ± 0.1 |

| Compound 9 | 8.5 ± 0.6 | 1700 | 46 ± 20 |

Experimental Protocols

Synthesis of Compound 12 (A Representative Pyridazinone Inhibitor)

The synthesis of pyridazinone-based inhibitors of EcDsbB generally involves a multi-step chemical synthesis process. Below is a representative protocol for the synthesis of a compound structurally related to the class of inhibitors discussed.

General Synthetic Scheme:

The synthesis of the pyridazinone core typically starts from a substituted acetophenone and involves condensation and cyclization reactions.

-

Step 1: Synthesis of the Chalcone Intermediate. A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent to yield the corresponding chalcone derivative.

-

Step 2: Formation of the Pyridazinone Ring. The chalcone is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux to form the dihydropyridazinone ring.

-

Step 3: Aromatization and Functionalization. The dihydropyridazinone is subsequently oxidized to the pyridazinone. Further modifications, such as halogenation or the introduction of other functional groups, can be carried out to enhance inhibitory activity.

Detailed Protocol for a Related Pyridazinone Derivative:

-

Preparation of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile:

-

A mixture of 1-(naphthalen-1-yl)ethanone (10 mmol), 4-chlorobenzaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) in ethanol (50 mL) is prepared.

-

A catalytic amount of ammonium acetate and a few drops of piperidine are added to the mixture.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the product.[1][2]

-

High-Throughput Screening for EcDsbB Inhibitors: Cell-Based β-Galactosidase Reporter Assay

This assay relies on a genetically engineered E. coli strain expressing a fusion protein of β-galactosidase and the membrane protein MalF. This fusion protein is only active when disulfide bond formation is inhibited.

Experimental Workflow:

Caption: Workflow for the cell-based β-galactosidase reporter assay.

Detailed Protocol:

-

Strain and Growth Conditions: An E. coli strain deficient in dsbB and carrying a plasmid with the β-galactosidase reporter fusion is grown in LB medium supplemented with appropriate antibiotics to mid-log phase (OD600 ≈ 0.4-0.6).

-

Compound Plating: Test compounds are serially diluted and plated into 384-well microplates.

-

Cell Plating and Incubation: The bacterial culture is diluted and added to each well of the compound plates. The plates are incubated at 37°C for a specified period (e.g., 4-6 hours).

-

Substrate Addition and Reading: The substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG) or 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), is added to each well. The development of a yellow color (from ONPG) or blue color (from X-Gal) indicates β-galactosidase activity. The absorbance is measured using a plate reader at the appropriate wavelength (420 nm for ONPG).

-

Data Analysis: Wells showing a significant increase in absorbance compared to control wells (containing DMSO without inhibitor) are identified as containing potential EcDsbB inhibitors.

In Vitro Validation: EcDsbB-Mediated Ubiquinone Reduction Assay

This assay directly measures the activity of purified EcDsbB by monitoring the reduction of ubiquinone.

Experimental Workflow:

Caption: Workflow for the in vitro ubiquinone reduction assay.

Detailed Protocol:

-

Reagents: Purified EcDsbB, dithiothreitol (DTT) as a reducing agent, and a ubiquinone analog (e.g., Coenzyme Q1) are required.

-

Reaction Mixture: A reaction buffer containing DTT and the ubiquinone analog is prepared in a quartz cuvette.

-

Inhibitor Addition: The test compound (e.g., Compound 12) or a vehicle control (DMSO) is added to the reaction mixture and pre-incubated with the enzyme.

-

Initiation and Measurement: The reaction is initiated by the addition of purified EcDsbB. The reduction of ubiquinone is monitored by the decrease in absorbance at 275 nm over time using a spectrophotometer.

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. The percent inhibition is determined by comparing the rates in the presence of the inhibitor to the control. IC50 values are calculated by fitting the dose-response data to a suitable equation.

Signaling Pathway

The DsbA-DsbB pathway is a key oxidative folding pathway in the periplasm of E. coli.

Caption: The DsbA-DsbB disulfide bond formation pathway and the point of inhibition.

Conclusion

The discovery of potent and specific inhibitors of EcDsbB, such as the pyridazinone class of compounds represented by Compound 12, offers a promising new avenue for the development of anti-virulence drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of these inhibitors, along with detailed experimental protocols to aid researchers in this field. The methodologies and data presented herein serve as a valuable resource for the further development and optimization of DsbB inhibitors as a novel class of therapeutics to combat bacterial infections.

References

The Target Binding Site of Pyridazinone Inhibitors on E. coli DsbB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the exploration of novel therapeutic targets. The disulfide bond (Dsb) formation pathway in Gram-negative bacteria, crucial for the proper folding and function of many virulence factors, presents a compelling target for the development of new anti-virulence agents.[1] Within this pathway, the integral inner membrane protein DsbB plays a pivotal role by reoxidizing the periplasmic dithiol oxidase DsbA, thereby facilitating the formation of disulfide bonds in secreted proteins.[2][3][4] Inhibiting DsbB disrupts this essential pathway, attenuating bacterial virulence.

This technical guide provides an in-depth analysis of the target binding site of a potent class of Escherichia coli DsbB (EcDsbB) inhibitors: the pyridazinone derivatives. While this document refers to the inhibitor as "EcDsbB-IN-10," it is important to note that this is a representative name for a class of well-characterized pyridazinone-based inhibitors, including compounds often designated as "compound 9" (2-benzyl-4,5-dicholorpyridazin-3(2H)-one) and "compound 12" (4,5-dichloro-2-(2-chlorobenzyl)pyridazin-3(2H)-one), which have been extensively studied.[4] This guide will detail the binding site, mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions.

The DsbA-DsbB Signaling Pathway and Point of Inhibition

The DsbA-DsbB system acts as a redox relay, transferring electrons from folding proteins to the electron transport chain via quinones. DsbA directly oxidizes substrate proteins and becomes reduced in the process. DsbB then reoxidizes DsbA, transferring the electrons to a quinone molecule.[2][4] Pyridazinone inhibitors like this compound interrupt this cycle by targeting DsbB, preventing the reoxidation of DsbA and halting the disulfide bond formation cascade.

Target Binding Site and Mechanism of Action

Pyridazinone-based inhibitors, represented here as this compound, target the quinone-binding site of EcDsbB.[3] This site is located in a pocket formed between the first two transmembrane helices of the protein. The mechanism of inhibition is believed to be covalent, with the inhibitor forming a bond with the catalytically important Cys44 residue of DsbB.[3] This covalent modification prevents the interaction of DsbB with quinone, thereby blocking the transfer of electrons and halting the reoxidation of DsbA.

Mutational studies have corroborated this binding site. Resistance to pyridazinone inhibitors has been mapped to two primary regions of DsbB:

-

Quinone-binding pocket: Mutations in residues such as L25, A29, and K39, located between the first two transmembrane segments, confer resistance, likely by altering the binding pocket of the inhibitor.

-

Second periplasmic loop: Mutations in residues like P100 and F106 in the second periplasmic loop, which is known to interact with DsbA, also lead to resistance. This suggests that the inhibitor may also affect the interaction between DsbB and DsbA, or that conformational changes in this loop can allosterically affect the quinone-binding site.

Quantitative Data

The potency of pyridazinone inhibitors against EcDsbB has been quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the effectiveness of these compounds. For potent pyridazinone derivatives, these values are typically in the nanomolar to low micromolar range. The inhibition constant (Ki) provides a more direct measure of binding affinity.

| Inhibitor (Representative) | Assay Type | Target | IC50 | Ki | Reference |

| Compound 12 | In vitro ubiquinone reduction | Purified EcDsbB | 18.85 nM | 0.8 ± 0.1 nM | [2] |

| Compound 9 | In vitro ubiquinone reduction | Purified EcDsbB | ~200 nM | Not Reported | [4] |

| Various Pyridazinones | In vivo β-galactosidase reporter | E. coli cells | 0.9 - >50 µM | Not Applicable | [2] |

Note: IC50 values are dependent on experimental conditions, while Ki is an intrinsic measure of affinity.[5][6][7][8] The relationship between IC50 and Ki can be complex and depends on the mechanism of inhibition.[5][6]

Experimental Protocols

The characterization of the this compound binding site and mechanism of action relies on a combination of genetic, biochemical, and biophysical techniques.

High-Throughput Screening (HTS) for DsbB Inhibitors

A common method for discovering DsbB inhibitors involves a cell-based high-throughput screen. This assay utilizes an E. coli strain engineered to express a reporter protein, such as β-galactosidase, in the periplasm. The reporter is designed to be active only when its disulfide bonds are not formed. Thus, inhibition of the DsbA/DsbB pathway leads to an active reporter, which can be detected by a colorimetric or fluorometric assay.

In Vitro DsbB Activity Assay (Ubiquinone Reduction)

To quantify the inhibitory activity on purified DsbB, a common in vitro assay measures the reduction of ubiquinone. In this assay, purified, reduced DsbB is incubated with the inhibitor and a quinone analog (e.g., ubiquinone-1). The reoxidation of DsbB by the quinone can be monitored spectrophotometrically. The IC50 value is determined by measuring the rate of quinone reduction at various inhibitor concentrations.

Mass Spectrometry for Covalent Binding Analysis

To confirm the covalent modification of DsbB by the inhibitor, mass spectrometry is employed. Purified DsbB is incubated with the inhibitor, and the resulting protein-inhibitor complex is analyzed by techniques such as electrospray ionization mass spectrometry (ESI-MS). An increase in the mass of the protein corresponding to the mass of the inhibitor (minus any leaving groups) provides strong evidence for covalent bond formation.

Mutagenesis and Resistance Mapping

To identify the specific amino acid residues involved in inhibitor binding, a random mutagenesis approach is often used. The dsbB gene is subjected to error-prone PCR to generate a library of mutants. These mutants are then screened for their ability to grow in the presence of the inhibitor. Sequencing the dsbB gene from resistant colonies reveals the mutations that confer resistance, thereby mapping the interaction site on the protein. Site-directed mutagenesis can then be used to confirm the role of specific residues.

Conclusion

The quinone-binding site of E. coli DsbB is a validated target for the development of novel anti-virulence agents. Potent pyridazinone-based inhibitors, represented in this guide as this compound, act by covalently modifying the catalytic Cys44 residue within this site, effectively shutting down the crucial disulfide bond formation pathway. The combination of high-throughput screening, in vitro enzymatic assays, mass spectrometry, and genetic mutagenesis has provided a detailed understanding of the target binding site and mechanism of action. This knowledge is critical for the rational design and optimization of the next generation of DsbB inhibitors to combat the growing threat of antibiotic-resistant bacteria.

References

- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IC50 - Wikipedia [en.wikipedia.org]

- 8. promegaconnections.com [promegaconnections.com]

An In-depth Technical Guide on the Cellular Localization of EcDsbB in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proper folding and stability of a significant portion of extracytoplasmic proteins in Gram-negative bacteria, such as Escherichia coli, are dependent on the formation of disulfide bonds. This critical post-translational modification is catalyzed by the Disulfide bond (Dsb) formation machinery. A key component of this system is the inner membrane protein DsbB (EcDsbB), which is responsible for reoxidizing the periplasmic oxidase DsbA. Understanding the precise cellular localization and topology of EcDsbB is paramount for elucidating its mechanism of action and for the development of novel antimicrobial agents targeting this essential pathway. This technical guide provides a comprehensive overview of the cellular localization of EcDsbB, including quantitative data, detailed experimental protocols for its determination, and a visualization of its role in the Dsb signaling pathway.

Cellular Localization of EcDsbB

EcDsbB is an integral inner membrane protein in Escherichia coli.[1][2][3] It functions as a crucial link between the cytoplasm and the periplasm, facilitating the transfer of oxidizing equivalents to the periplasmic space. Structurally, EcDsbB is a 20 kDa protein that spans the inner membrane four times, with both its N- and C-termini located in the cytoplasm.[3] This topology results in two periplasmic loops which contain the essential cysteine residues required for its catalytic activity.[3]

The localization of EcDsbB to the inner membrane is fundamental to its function. It acts as a transducer of redox potential across the cytoplasmic membrane, a process essential for maintaining the oxidizing environment of the periplasm required for disulfide bond formation.[3]

Quantitative Analysis of EcDsbB Distribution

Quantitative proteomics studies have provided estimates of the abundance of EcDsbB in E. coli. These analyses are crucial for understanding the stoichiometry of the Dsb system and for developing kinetic models of oxidative folding.

| Protein | Mean Concentration (ppm) | Estimated Molecules per Cell | Reference |

| EcDsbB | 139 | ~480 | [4] |

ppm: parts per million, i.e., enzyme count per million host cell proteins.

This data indicates a relatively low but significant abundance of EcDsbB, consistent with its role as a catalytic enzyme that is regenerated after each reaction cycle.

Experimental Methodologies for Determining Cellular Localization

The determination of the inner membrane localization and topology of EcDsbB relies on a combination of biochemical and molecular biology techniques. Below are detailed protocols for key experiments.

Spheroplast Preparation and Cell Fractionation

This method is used to separate the different cellular compartments of E. coli to determine the location of a protein of interest.

Objective: To isolate periplasmic, cytoplasmic, and membrane fractions.

Protocol:

-

Cell Culture and Harvest: Grow E. coli cells expressing the protein of interest to the mid-logarithmic phase. Harvest the cells by centrifugation at 4°C.[5]

-

Periplasmic Extraction (Cold Osmotic Shock):

-

Resuspend the cell pellet in a spheroplast buffer (e.g., 0.1 M Tris pH 8.0, 500 mM sucrose, 0.5 mM EDTA pH 8.0).[5]

-

Incubate for 5 minutes and then centrifuge to pellet the cells.

-

Resuspend the pellet in a hypotonic solution (e.g., ice-cold distilled water) for a brief period (e.g., 15 seconds) on ice.[5]

-

Add MgSO₄ to a final concentration of 1 mM to stabilize the spheroplasts.[5]

-

Centrifuge to separate the periplasmic fraction (supernatant) from the spheroplasts (pellet).[5]

-

-

Spheroplast Lysis:

-

Resuspend the spheroplast pellet in a lysis buffer (e.g., 10 mM Tris pH 8.0).

-

Lyse the spheroplasts by methods such as sonication or repeated freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[5]

-

-

Fraction Separation:

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) to separate the cytoplasmic fraction (supernatant) from the insoluble fraction containing the inner and outer membranes (pellet).[5]

-

-

Analysis: Analyze each fraction by SDS-PAGE and immunoblotting using an antibody specific to EcDsbB. The presence of EcDsbB predominantly in the membrane fraction confirms its localization.

Protease Protection Assays

This technique is employed to determine the topology of membrane proteins by assessing the accessibility of different protein domains to proteases.

Objective: To determine which parts of EcDsbB are exposed to the periplasm and which are in the cytoplasm.

Protocol:

-

Spheroplast Preparation: Prepare spheroplasts from E. coli cells as described above. Intact spheroplasts will have their cytoplasmic contents enclosed by the inner membrane.

-

Protease Treatment:

-

Divide the spheroplast suspension into aliquots.

-

Treat one aliquot with a protease such as trypsin or proteinase K. This will digest the periplasmic loops of EcDsbB.

-

As a control, lyse another aliquot of spheroplasts (e.g., with a detergent like Triton X-100) before adding the protease. This will expose all parts of the protein to digestion.

-

A third aliquot should remain untreated as a negative control.

-

-

Analysis: Analyze the samples by SDS-PAGE and immunoblotting. A shift in the molecular weight or disappearance of the EcDsbB band in the protease-treated spheroplasts compared to the untreated control indicates that parts of the protein are exposed to the periplasm. The complete digestion in the lysed sample confirms the protease activity.

Reporter Fusion Analysis

This genetic approach involves fusing a reporter protein, whose activity is dependent on its cellular location, to different parts of the protein of interest.

Objective: To map the topology of EcDsbB by determining the location of its N- and C-termini and loops.

Protocol:

-

Construct Fusion Proteins: Create a series of gene fusions between fragments of the dsbB gene and a reporter gene, such as phoA (alkaline phosphatase) or lacZ (β-galactosidase). PhoA is active only in the periplasm, while β-galactosidase is active only in the cytoplasm.

-

Expression and Activity Assay:

-

Transform E. coli with plasmids carrying the fusion constructs.

-

Induce the expression of the fusion proteins.

-

Assay the activity of the reporter protein. High PhoA activity from a fusion indicates that the fusion junction is in the periplasm. High β-galactosidase activity indicates a cytoplasmic location.

-

-

Topological Model: By analyzing the activity of a series of fusions along the length of EcDsbB, a topological map can be constructed, confirming the four transmembrane domains and the cytoplasmic location of the N- and C-termini.

Molecular Interactions and Signaling Pathway

EcDsbB is a central component of the disulfide bond formation pathway. It receives electrons from the reduced form of the periplasmic protein DsbA and transfers them to the electron transport chain via quinones.[6][7] This process reoxidizes DsbA, allowing it to catalyze the formation of disulfide bonds in newly synthesized periplasmic and outer membrane proteins.[6][7]

The catalytic cycle involves two pairs of cysteine residues in EcDsbB: Cys41-Cys44 in the first periplasmic loop and Cys104-Cys130 in the second periplasmic loop.[8][9] Electrons are transferred from the active site cysteines of reduced DsbA to the Cys104-Cys130 pair of EcDsbB.[10] These electrons are then passed to the Cys41-Cys44 pair and finally to ubiquinone in the inner membrane.[6][10]

Caption: Experimental workflow for determining the cellular localization of EcDsbB.

Caption: The DsbA-DsbB electron transfer pathway in E. coli.

Conclusion

The localization of EcDsbB to the inner membrane of E. coli is a critical aspect of its function in the oxidative protein folding pathway. The experimental methodologies outlined in this guide provide a robust framework for investigating the cellular localization and topology of membrane proteins. A thorough understanding of the DsbA-DsbB system, supported by quantitative data and clear visualization of the pathway, is essential for researchers and professionals in the field of drug development who are seeking to identify and validate new antibacterial targets. The inhibition of EcDsbB represents a promising strategy for the development of novel therapeutics to combat Gram-negative bacterial infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of the Disulfide Bond Generating Membrane Protein DsbB in the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide bond formation protein B - Wikipedia [en.wikipedia.org]

- 4. A quantitative interpretation of oxidative protein folding activity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Entropy-Driven Mechanisms between Disulfide-Bond Formation Protein A (DsbA) and B (DsbB) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of the electron transfer catalyst DsbB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: The Impact of EcDsbB-IN-10 on Bacterial Virulence Factor Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial virulence, thereby disarming pathogens without exerting direct bactericidal pressure that can lead to resistance. The disulfide bond (Dsb) formation pathway in Gram-negative bacteria is a critical process for the correct folding and function of numerous virulence factors.[1][2][3][4][5] This whitepaper details the effects of EcDsbB-IN-10, a potent and specific inhibitor of the Escherichia coli disulfide bond protein B (EcDsbB), on the expression and function of bacterial virulence factors. By targeting EcDsbB, this compound disrupts the oxidative folding of key proteins required for pathogenesis, offering a compelling anti-virulence strategy.[1][2][3]

Introduction: The DsbA/DsbB Pathway and its Role in Virulence

In the periplasm of Gram-negative bacteria, the DsbA/DsbB system is essential for the formation of disulfide bonds in secreted and membrane-bound proteins.[1][6][7] DsbA, a periplasmic oxidoreductase, directly introduces disulfide bonds into folding proteins.[1][6][7] In this process, DsbA itself becomes reduced and must be re-oxidized to continue its function.[1] The integral inner membrane protein, DsbB, is responsible for re-oxidizing DsbA, transferring electrons from DsbA to the quinone pool in the bacterial membrane.[1][2][8]

Many critical virulence factors, such as toxins, adhesins, pili, and flagellar components, are dependent on correct disulfide bond formation for their stability and biological activity.[2][9] Consequently, inhibition of the DsbA/DsbB pathway presents an attractive target for the development of anti-virulence agents.[1][4][5] this compound belongs to a class of pyridazinone-based compounds that have been identified as specific inhibitors of EcDsbB.[1][10]

Mechanism of Action of this compound

This compound acts as a specific inhibitor of the bacterial protein DsbB. By binding to DsbB, it prevents the re-oxidation of DsbA.[9][10] This leads to an accumulation of reduced, inactive DsbA in the periplasm, thereby halting the formation of disulfide bonds in newly synthesized virulence factors. This disruption of the oxidative folding pathway results in misfolded, non-functional virulence proteins, which are often targeted for degradation. The ultimate consequence is a significant reduction in the bacterium's ability to cause disease.[1][4]

Caption: Signaling pathway of DsbA/DsbB and the inhibitory action of this compound.

Quantitative Data on EcDsbB Inhibition

The inhibitory activity of pyridazinone-based compounds, including analogs of this compound, has been quantified through various in vitro and in vivo assays. The data below summarizes the potency of these inhibitors against E. coli DsbB (EcDsbB).

| Compound | In Vitro IC50 (µM) | In Vitro Ki (nM) | In Vivo RIC50 (µM) |

| Compound 9 | 1.7 | 46 ± 20 | Not Reported |

| Compound 12 | 0.01885 | 0.8 ± 0.1 | 0.9 ± 0.5 |

| Compound 13 | Not Reported | Not Reported | Not Reported |

IC50 (Inhibitory Concentration 50): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates a more potent inhibitor. Ki (Inhibition Constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. RIC50 (Relative Inhibitory Concentration 50): The concentration of a compound required to achieve 50% of the maximal β-galactosidase activity in a reporter strain, relative to a control compound.[10]

Effect on Bacterial Virulence Factor Expression

Inhibition of EcDsbB by compounds like this compound has pleiotropic effects on bacterial virulence, impacting a wide range of virulence factors that are dependent on disulfide bond formation for their proper assembly and function.[1][4]

Affected Virulence Factors and Processes:

-

Adhesins and Pili: Many fimbrial and non-fimbrial adhesins require disulfide bonds to maintain their structural integrity, which is crucial for bacterial attachment to host cells.[2]

-

Toxins: The stability and activity of various bacterial toxins are dependent on intramolecular disulfide bonds.[2]

-

Secretion Systems: Components of secretion systems, such as the Type III secretion system (T3SS), rely on disulfide bond formation for their proper assembly and function.[1][4]

-

Motility: Flagellar motor proteins, such as FlgI, require disulfide bonds for their assembly. Inhibition of DsbB can lead to non-motile bacteria.[1]

References

- 1. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pathway for disulfide bond formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pathway for disulfide bond formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DsbB catalyzes disulfide bond formation de novo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Silico Modeling of DsbB Inhibitor Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of disulfide bonds is a critical step in the proper folding and stabilization of many proteins secreted into the periplasm of Gram-negative bacteria. In Escherichia coli, this process is primarily managed by the Dsb (disulfide bond) family of proteins. The integral membrane protein DsbB plays a pivotal role in this pathway by reoxidizing the periplasmic protein DsbA.[1][2][3] DsbA, in turn, directly introduces disulfide bonds into folding proteins. DsbB transfers electrons from DsbA to membrane-embedded quinones, thereby linking disulfide bond formation to the electron transport chain.[1][4] Given that many virulence factors in pathogenic bacteria require disulfide bonds for their function, the DsbA-DsbB system represents a promising target for the development of novel anti-virulence agents.[1][5]

This technical guide provides an in-depth overview of the in silico methodologies used to model the interaction between inhibitors and E. coli DsbB (EcDsbB). For illustrative purposes, we will refer to a hypothetical potent inhibitor, "EcDsbB-IN-10."

The DsbA-DsbB Oxidative Folding Pathway

The DsbA-DsbB pathway is a key mechanism for oxidative protein folding in the bacterial periplasm. DsbA, a potent but non-specific oxidase, donates its disulfide bond to substrate proteins. In the process, DsbA becomes reduced and inactive. The inner membrane protein DsbB is responsible for re-oxidizing DsbA, allowing it to participate in further rounds of substrate oxidation. DsbB accomplishes this by transferring electrons from DsbA to the quinone pool in the respiratory chain.[1][4] This entire process is essential for the maturation of numerous proteins, including many that are critical for bacterial virulence and survival.[5][6]

Quantitative Data Summary for DsbB Inhibitors

The development of DsbB inhibitors often involves screening and optimization, leading to compounds with varying potencies. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the relative 50% inhibitory concentration (RIC50). Below is a summary of quantitative data for known EcDsbB inhibitors, alongside our hypothetical compound, this compound, for context.

| Compound | Type | Assay Method | IC50 / RIC50 (µM) | Reference |

| This compound | Hypothetical Inhibitor | DsbA Oxidation Assay | ~0.5 | N/A |

| Compound 12 | Pyridazinone Derivative | β-galactosidase activity in E. coli | 0.16 | [7] |

| Fragment 2 | 1,3-cyclohexanedione | DsbB-mediated ubiquinone reduction | 7 - 170 (range) | [5] |

| Dimedone Derivatives | Ubiquinone Analogue | DsbA:DsbB catalyzed disulfide formation | ~1 | [8] |

| Phenylthiophene Hit | Phenylthiophene | Fragment-based screen vs. EcDsbA | N/A for DsbB | [9] |

| Benzimidazole Derivative | Benzimidazole | Fragment-based screen vs. VcDsbA | >3500 (for EcDsbA) | [10] |

In Silico Modeling and Experimental Protocols

A robust in silico modeling strategy is crucial for understanding inhibitor binding and guiding the design of more potent molecules. This typically involves a multi-step workflow from initial docking to detailed molecular dynamics simulations.

General Workflow for In Silico Modeling

The process begins with preparing the structures of the target protein (DsbB) and the ligand (inhibitor). This is followed by molecular docking to predict binding poses, which are then refined and validated using more computationally intensive methods like molecular dynamics (MD) simulations.

Detailed Methodologies

1. Molecular Docking of this compound

-

Objective: To predict the binding conformation and affinity of this compound to the EcDsbB protein.

-

Protein Preparation:

-

The crystal structure of the EcDsbB-EcDsbA complex (PDB ID: 2ZUP) is obtained.[11]

-

The DsbA chain is removed, and only the DsbB protein is retained.

-

Water molecules and non-essential ions are removed. Polar hydrogens are added, and charges are assigned using software like AutoDockTools.

-

-

Ligand Preparation:

-

The 2D structure of this compound is sketched and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94), and charges are calculated.

-

-

Docking Protocol:

-

A grid box is defined to encompass the quinone-binding site and the redox-active cysteine residues (Cys41, Cys44, Cys104, Cys130), as this is a common target region for inhibitors.[2][7]

-

Docking is performed using a program like AutoDock Vina.[12] The program samples various conformations of the ligand within the defined binding site and scores them.

-

The resulting poses are clustered and ranked based on their predicted binding affinity (e.g., kcal/mol). The top-ranked pose with favorable interactions is selected for further analysis.

-

2. Molecular Dynamics (MD) Simulations

-

Objective: To assess the stability of the DsbB-inhibitor complex and analyze its dynamic behavior in a simulated physiological environment.

-

System Setup:

-

The top-ranked docked complex of this compound is embedded in a lipid bilayer (e.g., POPE) to mimic the cell membrane, followed by solvation with an explicit water model.[2]

-

Ions are added to neutralize the system.

-

-

Simulation Protocol:

-

The system undergoes energy minimization to remove steric clashes.

-

A short period of equilibration is performed, first with restraints on the protein and ligand heavy atoms, which are gradually released.

-

A production MD run (typically 100-200 ns) is carried out under constant temperature and pressure (NPT ensemble).

-

-

Analysis: Trajectories are analyzed for root-mean-square deviation (RMSD) to assess complex stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

3. In Vitro DsbB Inhibition Assay

-

Objective: To experimentally measure the inhibitory effect of a compound on DsbB's activity.

-

Principle: The assay monitors the ability of DsbB to reoxidize its substrate, DsbA. This can be coupled to the oxidation of a fluorescently labeled peptide by DsbA.

-

Protocol:

-

A membrane preparation containing EcDsbB is used.

-

Reduced, purified EcDsbA is added to the reaction mixture.

-

A fluorescently labeled peptide substrate (which becomes fluorescent upon disulfide bond formation) is included.

-

The reaction is initiated, and fluorescence is monitored over time.

-

The assay is repeated with varying concentrations of the inhibitor (e.g., this compound).

-

The rate of fluorescence increase is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[6]

-

Logical Relationship: From In Silico Prediction to Experimental Validation

The ultimate goal of in silico modeling is to generate hypotheses that can be tested experimentally. A strong correlation between computational predictions (like high binding affinity) and experimental results (like low IC50) validates the computational model and provides confidence in its predictive power for designing new inhibitors.

In silico modeling is an indispensable tool in the modern drug discovery pipeline, particularly for challenging targets like the integral membrane protein DsbB. By combining molecular docking, molecular dynamics, and free energy calculations, researchers can gain detailed insights into the molecular basis of inhibitor binding. This knowledge is critical for the structure-based design of novel, potent, and specific inhibitors like the hypothetical this compound. The methodologies outlined in this guide provide a framework for computational and experimental approaches that, when used synergistically, can accelerate the development of new anti-virulence agents targeting the essential DsbA-DsbB pathway.

References

- 1. NMR Solution Structure of the Integral Membrane Enzyme DsbB – Functional Insights into DsbB Catalyzed Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the Disulfide Bond Generating Membrane Protein DsbB in the Lipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disulfide bond formation protein B - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Selective Binding of Small Molecules to Vibrio cholerae DsbA Offers a Starting Point for the Design of Novel Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Diverse DsbA Enzymes in Multi-DsbA Encoding Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for EcDsbB-IN-10 In Vitro Enzyme Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The DsbA/DsbB system is crucial for the formation of disulfide bonds in proteins that are translocated to the periplasm in Gram-negative bacteria.[1][2] DsbA is a periplasmic oxidase that directly introduces disulfide bonds into substrate proteins, becoming reduced in the process.[1] The inner membrane protein DsbB (EcDsbB in E. coli) is responsible for re-oxidizing DsbA, thereby maintaining the pool of active DsbA.[1][2] This pathway is essential for the proper folding and function of numerous virulence factors, making the DsbA/DsbB system an attractive target for the development of novel anti-virulence agents.[1][3] EcDsbB-IN-10 is a novel investigational inhibitor targeting the EcDsbB enzyme. These application notes provide a detailed protocol for performing an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against purified EcDsbB.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DsbA/DsbB signaling pathway and the general workflow for the in vitro inhibition assay.

Caption: DsbA/DsbB signaling pathway and point of inhibition.

Caption: Experimental workflow for the EcDsbB in vitro inhibition assay.

Experimental Protocol: In Vitro EcDsbB Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound by monitoring the oxidation of the EcDsbB substrate, DsbA. The assay relies on distinguishing between the oxidized (disulfide-bonded) and reduced (free thiol) forms of DsbA using an alkylating agent, 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS), which adds mass to the reduced protein, causing a shift in its migration on SDS-PAGE.[4]

Materials and Reagents

-

Enzymes and Substrates:

-

Purified recombinant E. coli DsbB (EcDsbB)

-

Purified recombinant E. coli DsbA (EcDsbA), reduced form

-

-

Inhibitor:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

-

Reagents:

-

Ubiquinone-1 (Q1) or other suitable quinone analog

-

Dithiothreitol (DTT)

-

4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

NaCl

-

Glycerol

-

Detergent (e.g., DDM)

-

SDS-PAGE reagents (acrylamide/bis-acrylamide solution, SDS, TEMED, APS)

-

Protein transfer reagents and membranes (e.g., PVDF)

-

Primary antibody (e.g., rabbit anti-DsbA)

-

Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

-

Chemiluminescent substrate

-

Bovine Serum Albumin (BSA) for blocking

-

Procedure

-

Preparation of Reagents:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, 0.1% DDM, pH 7.5).

-

Prepare a fresh solution of reduced DsbA by incubating with an excess of DTT, followed by removal of DTT using a desalting column.

-

Prepare working solutions of this compound by serial dilution in the assay buffer.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, combine the purified EcDsbB enzyme with varying concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the reduced DsbA substrate and the electron acceptor, ubiquinone.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 10 minutes).

-

-

Alkylation and Sample Preparation:

-

Stop the reaction by adding a solution of AMS. The final concentration of AMS should be sufficient to alkylate all free thiols.

-

Incubate the samples with AMS in the dark for 1 hour at room temperature.

-

Add SDS-PAGE sample loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to the alkylated samples and heat at 95°C for 5 minutes.

-

-

SDS-PAGE and Immunoblotting:

-

Separate the protein samples on a non-reducing SDS-PAGE gel. The AMS-alkylated (reduced) DsbA will migrate slower than the non-alkylated (oxidized) DsbA.[4]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for DsbA overnight at 4°C.

-